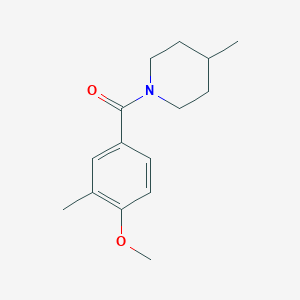

![molecular formula C20H24N2O4 B4630213 N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)

N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide

Overview

Description

N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide is a chemical compound of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and chemical synthesis. Its analysis encompasses several aspects, including synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide, often involves environmentally benign catalysts under solvent-free conditions and microwave irradiations. For instance, a study by Ighilahriz-Boubchir et al. (2017) demonstrates the preparation of 2-Benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as catalysts, highlighting efficient, high-yielding reactions (Ighilahriz-Boubchir et al., 2017).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular structure of benzamide derivatives. For example, Kranjc et al. (2012) detailed the crystal structures of similar compounds, providing insights into their hydrogen-bonded dimer formation and supramolecular aggregation, which are critical for understanding the molecular structure and potential interactions of N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide (Kranjc et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to the formation of various compounds with significant biological activity. Studies have explored the antibacterial, antifungal, and anticancer activities of synthesized benzamide compounds, indicating their chemical reactivity and potential utility in pharmaceutical applications. For instance, compounds synthesized in the study by Ighilahriz-Boubchir et al. (2017) exhibited inhibition of bacteria and fungi growth (Ighilahriz-Boubchir et al., 2017).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability, of benzamide derivatives are essential for their application in different domains. However, detailed studies specifically addressing the physical properties of N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide were not identified in the search, suggesting a gap in the literature.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, functional group transformations, and interaction with other molecules, are critical for their application in chemical synthesis and drug design. The study by Ighilahriz-Boubchir et al. (2017) provides insights into the chemical reactivity of similar compounds, demonstrating their potential in synthesizing biologically active molecules (Ighilahriz-Boubchir et al., 2017).

Scientific Research Applications

Synthetic Applications and Chemical Properties

Benzamide derivatives have been synthesized through environmentally benign methods, such as using Keggin heteropolyacids as catalysts under solvent-free conditions and microwave irradiations. This method has been shown to be efficient for producing high yields in short times, highlighting the compound's role in advancing green chemistry practices (Ighilahriz-Boubchir et al., 2017).

Potential Therapeutic Applications

Antitumor Activity : Novel benzamide derivatives have been designed and synthesized for their antitumor activity against cancer stem cells, demonstrating promising results in vitro against colon cancer cell lines and inhibiting tumor growth in vivo (Bhat et al., 2016).

Antimicrobial and Antifungal Applications : Synthesized benzamide compounds have shown significant antimicrobial and antifungal activities, presenting a potential avenue for developing new antibiotics and antifungal agents (Nimbalkar et al., 2018).

Anti-inflammatory and Enzyme Inhibition : Benzamide derivatives have been explored for their potential in inhibiting enzymes like acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease. This showcases the compound's versatility in addressing various health conditions through targeted enzyme inhibition (Sugimoto et al., 1990).

Anion Binding and Organocatalysis : N-benzamido-N'-benzoylthioureas, despite strong intramolecular hydrogen bonding, have been found to bind strongly to anions, suggesting potential applications as anion receptors or organocatalysts, highlighting the compound's role in advancing supramolecular chemistry (Liu & Jiang, 2008).

properties

IUPAC Name |

N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-4-5-11-19(23)21-15-12-18(26-3)16(13-17(15)25-2)22-20(24)14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGGUONXTAFUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)

![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)

![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)

![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)

![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)

![methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4630196.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)

![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)

![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)

![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)